4-(4-Diethylaminophenylazo)pyridine
Overview
Description
4-(4-Diethylaminophenylazo)pyridine is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This particular compound combines the properties of an azo dye with the chemical characteristics of a pyridine ring, making it a versatile molecule in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Diethylaminophenylazo)pyridine typically involves the diazotization of 4-diethylaminobenzenediazonium chloride followed by coupling with pyridine. The reaction is carried out under acidic conditions, usually with hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods: In industrial settings, the synthesis is scaled up by optimizing the reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Diethylaminophenylazo)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions typically convert the azo group to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic medium are often used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve substitution.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-(4-Diethylaminophenylazo)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions and as a chromophore in dye chemistry.
Biology: Employed in the study of enzyme kinetics and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer chemistry
Mechanism of Action
The mechanism of action of 4-(4-Diethylaminophenylazo)pyridine primarily involves its ability to undergo photoisomerization. The compound can switch between trans and cis forms upon exposure to light, which alters its molecular geometry and polarity. This property is exploited in various applications, such as in the design of photoresponsive materials and as a molecular switch in biochemical systems .
Comparison with Similar Compounds
4-(4-Dimethylaminophenylazo)pyridine: Similar in structure but with a dimethylamino group instead of a diethylamino group.
Azobenzene: Lacks the pyridine ring but shares the azo linkage.
4-Aminopyridine: Contains a pyridine ring but lacks the azo group
Uniqueness: 4-(4-Diethylaminophenylazo)pyridine stands out due to its combined properties of an azo dye and a pyridine ring. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to its analogs .
Properties
IUPAC Name |
N,N-diethyl-4-(pyridin-4-yldiazenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c1-3-19(4-2)15-7-5-13(6-8-15)17-18-14-9-11-16-12-10-14/h5-12H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPXBJDOCHBJCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562859 | |
Record name | N,N-Diethyl-4-[(E)-(pyridin-4-yl)diazenyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89762-42-5 | |
Record name | N,N-Diethyl-4-[(E)-(pyridin-4-yl)diazenyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Diethylaminophenylazo)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Aazo enable all-optical control of integrated photonics?
A1: Aazo exhibits reversible photoisomerization between its trans and cis forms upon exposure to specific wavelengths of light. [, , ] When integrated as a monolayer on SiO2 optical resonators, this conformational change induces a refractive index shift in the Aazo layer. [, , ] This shift alters the resonant wavelength of the cavity, enabling optical control. [, , ]
Q2: How does the surface density of Aazo impact its performance in optical devices?
A2: The magnitude of the resonant wavelength shift is directly proportional to the surface density of Aazo on the SiO2 resonator. [, ] Researchers can fine-tune the photo-response by adjusting the density of Aazo molecules, achieving a desired level of optical control. [, ] This control is achieved by incorporating methyl spacer molecules during the Aazo monolayer formation. [, ]
Q3: What is the significance of high quality factors in Aazo-modified optical resonators?
A3: The uniformity of the Aazo monolayer allows for the fabrication of high-quality optical resonators with quality factors exceeding 106 in the near-infrared range. [, ] High quality factors are crucial for achieving sharp resonance peaks and enhancing the sensitivity of optical devices. [] This characteristic is essential for applications requiring precise optical control and sensing.
Q4: How stable and reproducible is the performance of Aazo-based optical devices?
A4: Aazo-modified optical devices exhibit consistent switching behavior over multiple cycles. [, ] Furthermore, the devices maintain their functionality even after being stored in ambient air for extended periods, demonstrating the long-term stability of the Aazo monolayer. [, ] This stability makes Aazo a promising candidate for developing reliable and robust integrated photonic devices.
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